molecular formula C10H12ClN B1290620 N-Benzylprop-2-yn-1-amine hydrochloride CAS No. 1007-53-0

N-Benzylprop-2-yn-1-amine hydrochloride

Cat. No. B1290620
CAS RN: 1007-53-0
M. Wt: 181.66 g/mol
InChI Key: VXQDTGYZWAZEBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzylamine derivatives is well-documented in the provided literature. For instance, an efficient method for synthesizing (E)-N-benzylidene-2-phenyl-1H-benzo[d]imidazo[1,2-a]imidazol-3-amine derivatives is catalyzed by thiamine hydrochloride and involves a four-component reaction, indicating the versatility of benzylamine compounds in multi-component synthesis processes . Similarly, the synthesis of N-benzyl-1-(2,3-dichlorophenyl)-1H-tetrazol-5-amine derivatives as potent P2X(7) antagonists demonstrates the potential for benzylamine derivatives in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of benzylamine derivatives is characterized using various techniques such as DFT calculations, which provide optimized geometrical structures, vibrational frequencies, and molecular electrostatic potential (MEP) . The crystal structure of N-(1H-benzo[d]imidazol-2-ylmethyl)-N-(2,6-dichlorophenyl)amine reveals a planar benzimidazole ring system and a dihedral angle with the phenyl ring, which is stabilized by hydrogen bonding . These structural analyses are crucial for understanding the reactivity and interaction of benzylamine derivatives.

Chemical Reactions Analysis

The papers do not provide specific reactions for N-Benzylprop-2-yn-1-amine hydrochloride, but they do discuss the reactivity of similar compounds. For example, the synthesis of benzothiazol-2-yl-(4-chloro-benzylidene)-amine involves the reaction of 2-aminobenzothiazole with 4-chlorobenzaldehyde . This indicates that benzylamine derivatives can participate in condensation reactions, which could be relevant for the chemical reactions of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzylamine derivatives can be inferred from their molecular structures and synthesis methods. The crystal structures provide information on the solid-state properties, such as unit cell parameters and hydrogen bonding patterns . The use of DFT and other spectroscopic techniques helps in understanding the electronic properties and potential energy distribution, which are important for predicting the behavior of these compounds under different conditions .

Safety and Hazards

The safety information for “N-Benzylprop-2-yn-1-amine” indicates that it may be harmful . The compound has been assigned the signal word “Warning” and is associated with the hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

N-benzylprop-2-yn-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N.ClH/c1-2-8-11-9-10-6-4-3-5-7-10;/h1,3-7,11H,8-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXQDTGYZWAZEBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNCC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30637267
Record name N-Benzylprop-2-yn-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30637267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1007-53-0
Record name NSC54986
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54986
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Benzylprop-2-yn-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30637267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name benzyl(prop-2-yn-1-yl)amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.